![molecular formula C12H9N9S6 B5034248 TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE](/img/structure/B5034248.png)
TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the thiol group of the thiadiazole attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
The compound has shown promise as a basis for developing new pesticides. Its thiadiazole moiety is known for its fungicidal and insecticidal properties. Research indicates that derivatives of thiadiazole can enhance plant resistance against pathogens and pests .
2. Plant Growth Regulators
TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE may also function as a plant growth regulator. Studies have demonstrated that compounds with similar structures can promote root development and increase crop yields under stress conditions .
Pharmaceutical Applications
1. Antimicrobial Agents
The compound's structural characteristics suggest potential as an antimicrobial agent. Research has indicated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds containing the thiadiazole ring have been synthesized and tested against various microbial strains with promising results .
2. Drug Delivery Systems
In pharmaceuticals, this compound can be utilized in drug delivery systems due to its ability to form stable complexes with drugs. This property enhances the solubility and bioavailability of poorly soluble drugs .
Materials Science Applications
1. Conductive Polymers
This compound can be incorporated into conductive polymer matrices to develop materials with enhanced electrical properties. The presence of the triazine unit contributes to the overall conductivity of the material while maintaining mechanical strength .
2. Photovoltaic Cells
Research has explored the use of this compound in organic photovoltaic cells. Its ability to facilitate charge transfer makes it a candidate for improving the efficiency of solar energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Triazine Derivatives: Compounds with a triazine core structure that have diverse applications in chemistry and biology.
Uniqueness
TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE is unique due to its combination of the thiadiazole and triazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its effectiveness in various fields .
Biological Activity
TRIS[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine is a compound that combines the pharmacological properties of both the thiadiazole and triazine moieties. This article explores its biological activities, focusing on anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula: C₉H₉N₅S₃
Molecular Weight: 253.36 g/mol
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. The s-triazine core enhances the activity of various substituents, leading to compounds that can inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action: Many triazine derivatives exhibit their anticancer effects by inhibiting enzymes involved in tumorigenesis and inducing cell cycle arrest. For instance, compounds containing the thiadiazole ring have shown significant cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 0.28 | Tubulin inhibition |
Compound B | A549 (lung cancer) | 0.52 | Apoptosis induction |
Antimicrobial Activity
The presence of both the thiadiazole and triazine structures contributes to significant antimicrobial properties. Compounds derived from this scaffold have demonstrated effectiveness against a variety of pathogens.
- Antibacterial and Antifungal Effects: Studies indicate that these compounds can inhibit bacterial growth and show antifungal activity against common pathogens.
Pathogen | Activity | Reference |
---|---|---|
E. coli | Inhibition observed | |
S. aureus | Effective at low concentrations | |
Candida spp. | Antifungal activity confirmed |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits several other biological activities:
- Anti-inflammatory: Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiviral: Initial screenings suggest potential antiviral properties against certain viruses.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of various triazine derivatives on cancer cell lines (MCF-7 and A549), it was found that specific modifications to the thiadiazole moiety enhanced potency significantly. The study used an IC₅₀ assay to determine effectiveness.
Case Study 2: Antimicrobial Screening
A series of synthesized thiadiazole-triazine compounds were tested against bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited strong antibacterial activity at minimal inhibitory concentrations (MIC), suggesting their potential as therapeutic agents.
Properties
IUPAC Name |
2-[[4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N9S6/c1-4-16-19-10(22-4)25-7-13-8(26-11-20-17-5(2)23-11)15-9(14-7)27-12-21-18-6(3)24-12/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHOQVVUJDPEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC(=NC(=N2)SC3=NN=C(S3)C)SC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N9S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.